2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide
Overview
Description
2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C21H15F3N4O4S and its molecular weight is 476.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 476.07661063 g/mol and the complexity rating of the compound is 864. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photoreactions in Drug Solvents
A study by Watanabe et al. (2015) explores the photoreactions of flutamide, a compound with a somewhat related structure, in different solvents (acetonitrile and 2-propanol), highlighting the importance of understanding how environmental conditions, such as exposure to light, can affect the stability and reactivity of chemical compounds. This research could imply that similar studies might be relevant for understanding the stability and reactivity under light exposure of the compound (Watanabe, Fukuyoshi, & Oda, 2015).
Antimicrobial Activity
Bondock et al. (2008) describe the synthesis of new heterocycles incorporating antipyrine moiety, showcasing the methodological advancements in creating compounds with potential antimicrobial properties. This study emphasizes the continuous search for new antimicrobial agents, suggesting that similar chemical compounds could be synthesized and evaluated for their antimicrobial efficacy (Bondock, Rabie, Etman, & Fadda, 2008).
Novel Synthesis Approaches
Shams et al. (2010) focused on synthesizing polyfunctionally substituted heterocyclic compounds derived from a specific cyanoacetamide, demonstrating innovative synthetic routes to complex molecules. This research showcases the versatility of cyanoacetamide derivatives in generating diverse heterocyclic structures, which could be relevant for the development of novel compounds with various biological activities (Shams, Mohareb, Helal, & Mahmoud, 2010).
Non-linear Optical Materials
Research by Mahalakshmi et al. (2002) on 3-Nitroacetanilide, a compound structurally distinct yet relevant for understanding the applications of organic compounds in non-linear optics. This study highlights the potential of organic compounds in technological applications, such as optical materials, suggesting a possible avenue of research for related compounds (Mahalakshmi, Upadhyaya, & Row, 2002).
Synthesis and Activity of Heterocycles
A study by Gouda et al. (2010) on the synthesis and antimicrobial activities of new thiazole and pyrazole derivatives based on a tetrahydrobenzothiophene moiety underscores the potential for creating compounds with specific biological activities through strategic synthetic approaches. This research suggests the compound could also be explored for its potential in generating biologically active molecules (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).
Properties
IUPAC Name |
2-[[5-cyano-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N4O4S/c22-21(23,24)16-6-1-2-7-17(16)26-19(30)11-33-20-15(10-25)14(9-18(29)27-20)12-4-3-5-13(8-12)28(31)32/h1-8,14H,9,11H2,(H,26,30)(H,27,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJURYYZYXSIQQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=C(NC1=O)SCC(=O)NC2=CC=CC=C2C(F)(F)F)C#N)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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